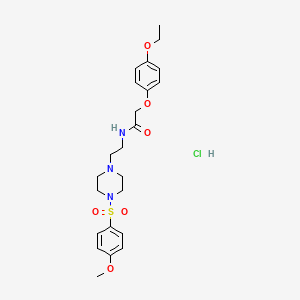
2-(4-ethoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H32ClN3O6S and its molecular weight is 514.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-ethoxyphenoxy)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride, with the CAS number 1189888-55-8, is a synthetic compound that has garnered attention in pharmacological research for its biological activity. This compound exhibits significant interactions with dopamine receptors and potential anticancer properties, making it a candidate for further investigation in therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H32ClN3O6S, with a molecular weight of 514.0 g/mol. The structure includes various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1189888-55-8 |
| Molecular Formula | C23H32ClN3O6S |
| Molecular Weight | 514.0 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
Dopamine Receptor Interaction
Research indicates that this compound acts as a ligand for dopamine D2 and D3 receptors, with a higher affinity for the D3 receptor. The pKi values are reported as follows:
- D3 Receptor : pKi = 8.04
- D2 Receptor : pKi = 7.83
These values suggest its potential utility in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it showed a growth inhibitory concentration (GI50) of approximately 50 µM against MiaPaCa-2 pancreatic cancer cells. This indicates its potential as an anticancer agent .
The compound's ability to inhibit the S100A2-p53 protein-protein interaction suggests it may influence tumor suppressor activity, which is crucial in cancer biology. This mechanism highlights its relevance in therapeutic development for cancer treatment .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Dopamine Receptor Binding : A study investigated the binding affinity of various piperazine derivatives to dopamine receptors, confirming that this compound has a selective binding profile that could be beneficial in neuropharmacology .
- Antitumor Efficacy : Another research project focused on the cytotoxic effects of compounds similar to this one on pancreatic cancer cells, revealing that those with similar structures also exhibited promising anticancer activities .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Key Biological Activity |
|---|---|---|
| Compound A | Similar piperazine structure | Anticancer activity |
| Compound B | Contains sulfonamide group | Dopamine receptor interaction |
| Compound C | Piperidine instead of piperazine | Different receptor affinity profile |
属性
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O6S.ClH/c1-3-31-20-4-6-21(7-5-20)32-18-23(27)24-12-13-25-14-16-26(17-15-25)33(28,29)22-10-8-19(30-2)9-11-22;/h4-11H,3,12-18H2,1-2H3,(H,24,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOAYZXJQAEPJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













